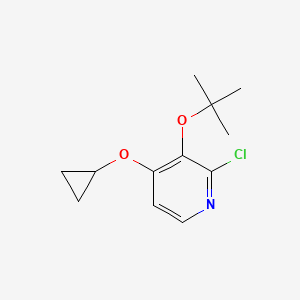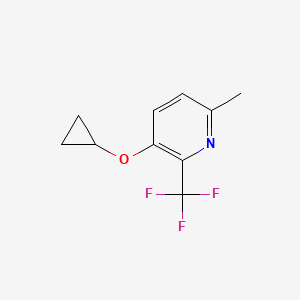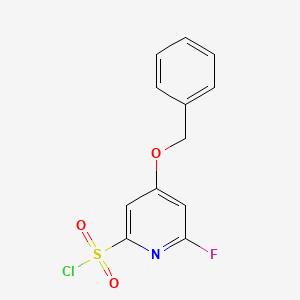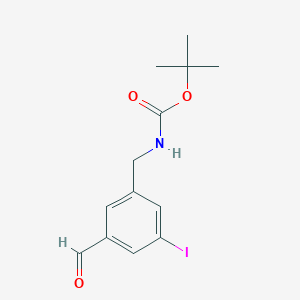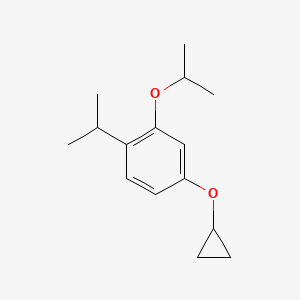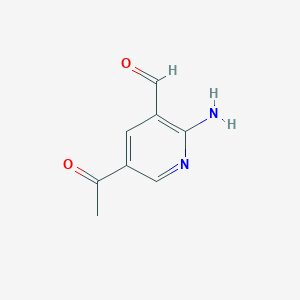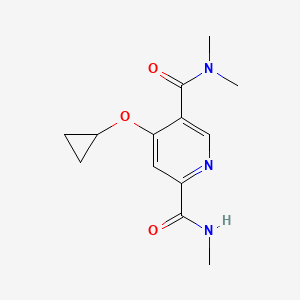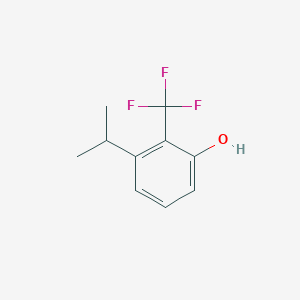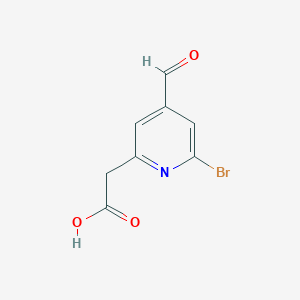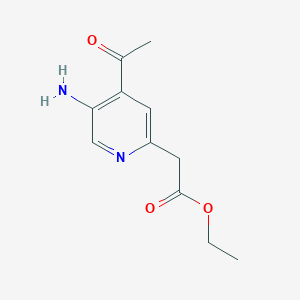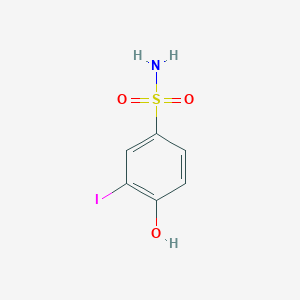
4-Hydroxy-3-iodobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C6H6INO3S and a molecular weight of 299.09 g/mol This compound is characterized by the presence of a hydroxyl group, an iodine atom, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-iodobenzene-1-sulfonamide typically involves the iodination of 4-hydroxybenzenesulfonamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
Iodination Reaction:
Industrial Production Methods
Industrial production of 4-Hydroxy-3-iodobenzene-1-sulfonamide may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms of the sulfonamide group.
Applications De Recherche Scientifique
4-Hydroxy-3-iodobenzene-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects . The iodine atom may also contribute to its biological activity by facilitating interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodobenzenesulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Hydroxy-3-chlorobenzene-1-sulfonamide: Similar structure but with chlorine instead of iodine, leading to different reactivity and biological properties.
Uniqueness
4-Hydroxy-3-iodobenzene-1-sulfonamide is unique due to the presence of both hydroxyl and iodine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6INO3S |
|---|---|
Poids moléculaire |
299.09 g/mol |
Nom IUPAC |
4-hydroxy-3-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H6INO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) |
Clé InChI |
CWAVJCOHMHEWTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
